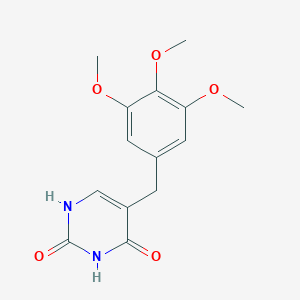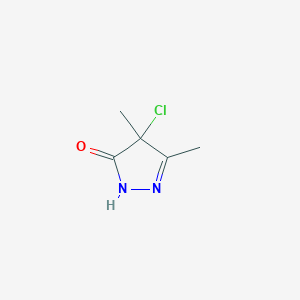
1-hydroxybutan-2-yl prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a clear, colorless liquid with a slight odor and is soluble in water, alcohol, and ether. This compound has a wide range of applications in the fields of medicine, dentistry, and materials science due to its unique chemical and physical properties.
Preparation Methods
2-Propenoic acid, 1-(hydroxymethyl)propyl ester can be synthesized through the esterification reaction between methacrylic acid and 1,3-propanediol. The reaction is typically carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The resulting product can be purified through distillation or chromatography.
Chemical Reactions Analysis
2-Propenoic acid, 1-(hydroxymethyl)propyl ester undergoes various types of chemical reactions, including:
Polymerization: It can polymerize to form polymers and copolymers, which are used in various applications.
Esterification: It can react with alcohols to form esters.
Hydrolysis: It can be hydrolyzed to form methacrylic acid and 1,3-propanediol.
Common reagents and conditions used in these reactions include catalysts like sulfuric acid and p-toluenesulfonic acid, and conditions such as reflux. Major products formed from these reactions include polymers, esters, and the hydrolysis products.
Scientific Research Applications
2-Propenoic acid, 1-(hydroxymethyl)propyl ester has a wide range of scientific research applications, including:
Drug Delivery: It is used in the formation of stable nanoparticles that can encapsulate drugs and protect them from degradation and elimination.
Tissue Engineering: It is used in hydrogels that provide a three-dimensional structure for cell growth and differentiation, as well as a controlled release of growth factors and other signaling molecules.
Materials Science: It is used in the synthesis of various polymers and copolymers for different applications.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 1-(hydroxymethyl)propyl ester-based polymers in drug delivery involves the formation of stable nanoparticles that can encapsulate drugs and protect them from degradation and elimination. The nanoparticles can also target specific tissues or cells through surface modifications, such as the attachment of targeting ligands. In tissue engineering, hydrogels made from this compound can provide a three-dimensional structure for cell growth and differentiation, as well as a controlled release of growth factors and other signaling molecules.
Comparison with Similar Compounds
2-Propenoic acid, 1-(hydroxymethyl)propyl ester is similar to other methacrylate esters, such as:
Compared to these similar compounds, 2-Propenoic acid, 1-(hydroxymethyl)propyl ester is unique due to its specific applications in drug delivery and tissue engineering, as well as its ability to form stable nanoparticles and hydrogels.
Properties
CAS No. |
121733-80-0 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
1-hydroxybutan-2-yl prop-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-3-6(5-8)10-7(9)4-2/h4,6,8H,2-3,5H2,1H3 |
InChI Key |
QQIFWCIRQPKKAH-UHFFFAOYSA-N |
SMILES |
CCC(CO)OC(=O)C=C |
Canonical SMILES |
CCC(CO)OC(=O)C=C |
Key on ui other cas no. |
121733-80-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















